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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridin-3-amine

Cat. No.: B2724910 Get Quote

An In-depth Technical Guide to 5-Fluoro-2-methylpyridin-3-amine

CAS Number: 1256835-55-8

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylpyridin-3-
amine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and

professionals in drug development. The document details the compound's physicochemical

properties, synthesis protocols, and its critical role as a versatile building block in medicinal

chemistry, particularly in the development of kinase inhibitors.

Physicochemical and Safety Data
5-Fluoro-2-methylpyridin-3-amine is a functionalized pyridine derivative whose unique

substitution pattern makes it a valuable intermediate in the synthesis of complex

pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate a

molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Physicochemical Properties
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Property Value Reference(s)

CAS Number 1256835-55-8 [1]

Molecular Formula C₆H₇FN₂

Molecular Weight 126.13 g/mol

Appearance Solid

Purity ≥97% to ≥98% (typical)

Synonyms
3-Amino-5-fluoro-2-

methylpyridine

Table 2: Hazard and Precautionary Information (Based on related aminopyridine compounds)

Category Information

Signal Word Warning

Pictogram GHS07 (Exclamation Mark)

Hazard Statements

H315: Causes skin irritation.H319: Causes

serious eye irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.P280: Wear

protective gloves/eye protection/face

protection.P302+P352: IF ON SKIN: Wash with

plenty of water.P305+P351+P338: IF IN EYES:

Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage
Store under an inert atmosphere (Nitrogen or

Argon) at 2–8 °C.

Synthesis and Experimental Protocols
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The synthesis of 5-Fluoro-2-methylpyridin-3-amine can be achieved through a multi-step

process. A representative synthetic route involves the reduction of a nitropyridine precursor

followed by a halogen exchange reaction. The following protocols are adapted from established

methods for analogous compounds.

Representative Synthesis Workflow

Step 1: Amination
Step 2: Methylation

2-Chloro-5-fluoro-3-nitropyridine Aqueous Ammonia 5-Fluoro-3-nitropyridin-2-amine Methylmagnesium Bromide
(Grignard Reagent) 5-Fluoro-2-methylpyridin-3-amine

 Nucleophilic Aromatic
 Substitution 

 Grignard Reaction
 followed by reduction 

Click to download full resolution via product page

Caption: Representative Synthesis Workflow.

Experimental Protocol: Synthesis of 5-Fluoro-2-
methylpyridin-3-amine
This protocol is a representative example and may require optimization.

Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2-amine (Intermediate)

Materials: 2-Chloro-5-fluoro-3-nitropyridine, Aqueous ammonia, Ethanol.

Procedure:

To a solution of 2-Chloro-5-fluoro-3-nitropyridine in ethanol, add aqueous ammonia.

The reaction mixture is heated in a sealed vessel at a controlled temperature (e.g., 80-100

°C) for several hours.

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, cool the mixture and remove the solvent under reduced pressure.
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The resulting crude product is purified by recrystallization or column chromatography to

yield 5-Fluoro-3-nitropyridin-2-amine.

Step 2: Synthesis of 5-Fluoro-2-methylpyridin-3-amine (Final Product)

Materials: 5-Fluoro-3-nitropyridin-2-amine, Methylmagnesium bromide (Grignard reagent) in

a suitable solvent (e.g., THF), Reducing agent (e.g., H₂ with Pd/C catalyst).

Procedure:

Dissolve the intermediate, 5-Fluoro-3-nitropyridin-2-amine, in an anhydrous solvent like

tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath and slowly add the methylmagnesium bromide solution.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed.

The reaction is then carefully quenched with a saturated aqueous solution of ammonium

chloride.

The nitro group is subsequently reduced. This can be achieved by catalytic hydrogenation

using palladium on carbon (Pd/C) under a hydrogen atmosphere.

After the reduction is complete, the catalyst is filtered off.

The filtrate is concentrated, and the final product, 5-Fluoro-2-methylpyridin-3-amine, is

isolated and purified, typically by column chromatography.

Applications in Drug Discovery and Signaling
Pathways
5-Fluoro-2-methylpyridin-3-amine is a valuable scaffold for generating compound libraries for

drug discovery. Its primary application is as an intermediate in the synthesis of small-molecule

kinase inhibitors, which are central to many cell signaling pathways implicated in diseases like

cancer and inflammatory conditions.[2] The fluorinated pyridine motif can enhance metabolic

stability and binding affinity.[2] This compound has been cited in patents for the development of
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inhibitors for key kinases such as PIM kinase, Phosphoinositide 3-kinase (PI3K), and p38

mitogen-activated protein kinase (MAPK).[2]

Targeted Signaling Pathways
A. p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a

key role in inflammation and apoptosis.[3][4] Inhibitors targeting p38 MAPK are investigated for

treating inflammatory diseases.
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Caption: p38 MAPK Signaling Pathway Inhibition.

B. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades

in human cancers, controlling cell growth, proliferation, and survival.[5][6][7] Pan-PI3K or dual

PI3K/mTOR inhibitors are major areas of oncology research.
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Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://aacrjournals.org/mct/article/13/5/1021/91854/Picking-the-Point-of-Inhibition-A-Comparative
https://pmc.ncbi.nlm.nih.gov/articles/PMC6366304/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.819128/full
https://www.benchchem.com/product/b2724910?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2724910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Representative IC₅₀ Values for Inhibitors of Targeted Kinases

(Note: These values are for representative inhibitors of each class to provide context on typical

potencies and are not specific to derivatives of 5-Fluoro-2-methylpyridin-3-amine.)

Inhibitor Target Kinase IC₅₀ (nM) Reference(s)

Doramapimod (BIRB

796)
p38α MAPK 38 [4]

SB 202190 p38α MAPK 50 [4]

PIM447 PIM1 / PIM2 / PIM3 6 / 18 / 5 [8]

AZD1208 Pan-PIM 5 [9]

Dactolisib (BEZ235) p110α (PI3K) 4 [10]

Dactolisib (BEZ235) mTOR 6 [10]

Pictilisib (GDC-0941) p110α (PI3K) 3 [10]

This guide serves as a foundational resource for understanding the synthesis and application

of 5-Fluoro-2-methylpyridin-3-amine. Its utility as a core scaffold in the design of potent and

selective kinase inhibitors highlights its importance in modern drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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